REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](=[O:11])[N:4]([CH3:10])[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1.ClCCl.[CH2:15](Br)[C:16]#[CH:17]>CO>[CH3:8][N:6]1[CH:7]=[C:2]([NH:1][CH2:17][C:16]#[CH:15])[C:3](=[O:11])[N:4]([CH3:10])[C:5]1=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(N(C(N(C1)C)=O)C)=O
|
Name
|
intermediate
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through celite bed
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C(=C1)NCC#C)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |